

Application Notes and Protocols for In Vitro Characterization of GR 128107

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Compound of Interest

Compound Name: GR 128107

Cat. No.: B15616916

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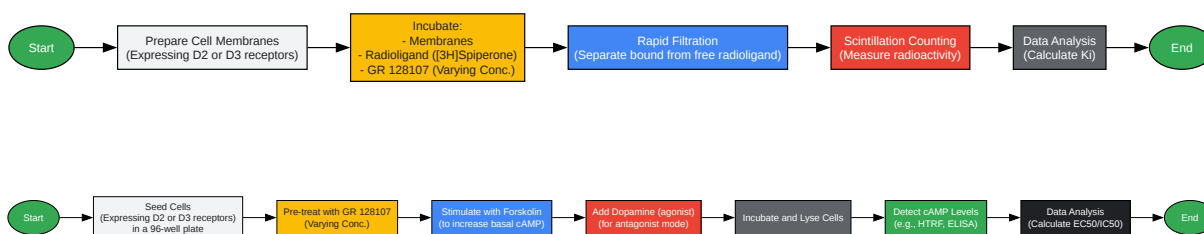
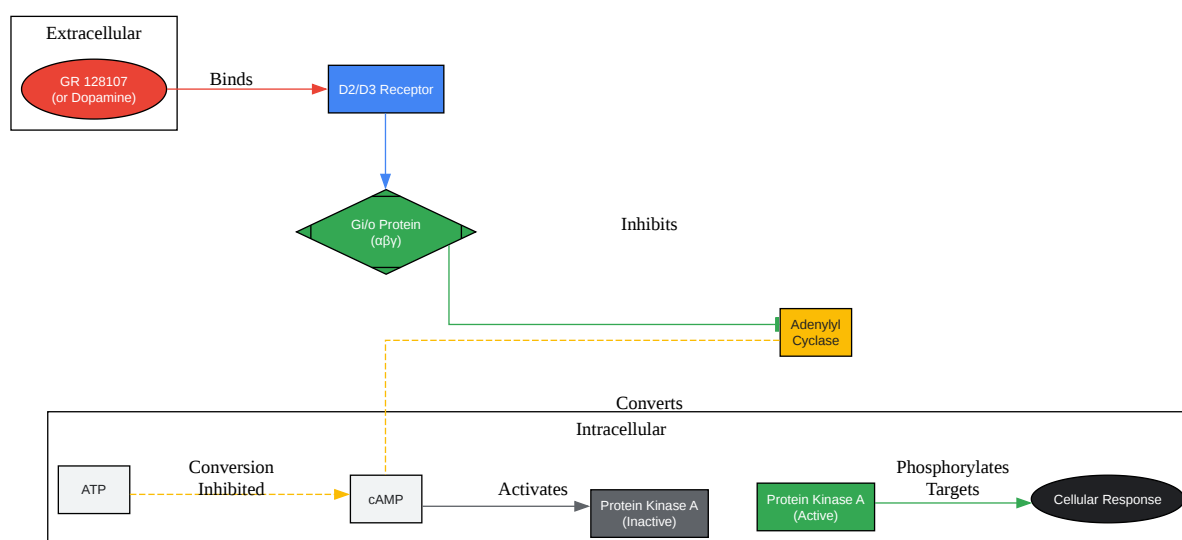
Introduction

GR 128107 is a pharmacological tool investigated for its interaction with multiple receptor systems. Initially identified as a putative melatonin receptor antagonist, it has also been characterized as a partial agonist at melatonin receptors in certain cellular contexts. Furthermore, its structural similarity to other pharmacophores has led to its investigation as a ligand for dopamine D2-like receptors, specifically the D2 and D3 subtypes. This document provides detailed protocols for the in vitro characterization of **GR 128107**, focusing on its potential activity at dopamine D2 and D3 receptors, which are critical targets in the development of therapeutics for neuropsychiatric disorders.

The dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. These receptors are implicated in the modulation of neurotransmission, behavior, and motor control. Therefore, characterizing the interaction of compounds like **GR 128107** with these receptors is essential for understanding their pharmacological profile and therapeutic potential.

Signaling Pathway of D2-like Dopamine Receptors

The canonical signaling pathway for D2-like dopamine receptors involves their interaction with Gi/o proteins upon agonist binding. This interaction leads to the dissociation of the G protein into its G α i/o and G β \gamma subunits. The activated G α i/o subunit then inhibits the activity of adenylyl cyclase, reducing the conversion of ATP to cAMP. This cascade of events ultimately modulates the activity of downstream effectors such as Protein Kinase A (PKA).



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